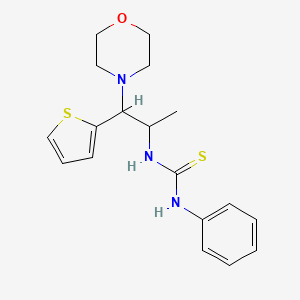

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

Descripción general

Descripción

“1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is a chemical compound that is used in scientific research . It is also known as "N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide" .

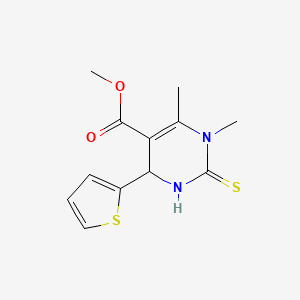

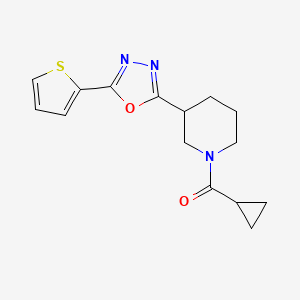

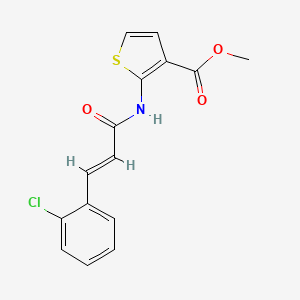

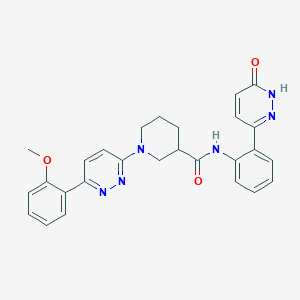

Molecular Structure Analysis

The molecular formula of “1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is C15H22N2O2S . It has a molecular weight of 294.41 .Chemical Reactions Analysis

The compound “1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is related to “triplin”, which has been found to bind copper ions and affect the ethylene signaling pathway in plants .Physical And Chemical Properties Analysis

The compound “1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” has a density of 1.2±0.1 g/cm3 and a boiling point of 497.2±45.0 °C at 760 mmHg . Its flash point is 254.5±28.7 °C .Aplicaciones Científicas De Investigación

Copper Ion Transport in Ethylene Signaling

Triplin plays a crucial role in revealing copper ion transport in ethylene signaling from ATX1 to RAN1 . Copper ions are essential for ethylene receptor biogenesis and signaling. Triplin can cause a triple response phenotype on dark-grown Arabidopsis seedlings through the ethylene signaling pathway .

Study of Copper Metabolism

Triplin can be used to study copper metabolism in plants, animals, and humans . As a copper chelator, triplin can bind copper ions and suppress the toxic effects of excess copper ions on plant root growth .

Ethylene Signaling Pathway Activation

Triplin can activate the ethylene signaling pathway by chelating copper ions essential for ethylene receptors . Ethylene resistance mutant etr1-1 and ein2 were found to be resistant to triplin, and copper transporter mutants ran1-1 and ran1-2 were hypersensitive to triplin .

Horticultural Applications

Triplin has potential applications in horticulture, particularly in improving adventitious rooting . It can be used to overcome sexual reproduction barriers and commercialize the production of many desirable horticultural commodities and specialties .

Pharmaceutical Testing

Triplin can be used for pharmaceutical testing . As a high-quality reference standard, it can provide accurate results in pharmaceutical research .

Study of Copper Chelator Related Drugs

Triplin can be used to study new copper chelator related drugs . Copper ions are cofactors of protein functions, and their disorder is closely related to many human diseases .

Mecanismo De Acción

The compound “1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is related to “triplin”, which has been found to bind copper ions and affect the ethylene signaling pathway in plants . This suggests that the compound might have similar effects, but more research is needed to confirm this.

Propiedades

IUPAC Name |

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS2/c1-14(19-18(23)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-22-12-10-21/h2-8,13-14,17H,9-12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALMUZHUZWPMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321272 | |

| Record name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea | |

CAS RN |

863017-46-3 | |

| Record name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2437928.png)

![2,5-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2437934.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]but-2-enamide](/img/structure/B2437935.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2437937.png)

![N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2437938.png)